molecular formula C13H20ClNO3 B12425283 Salbutamon-d9 Hydrochloride

Salbutamon-d9 Hydrochloride

Cat. No.: B12425283
M. Wt: 282.81 g/mol
InChI Key: OFWSQQUAGFEQOV-KYRNGWDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salbutamon-d9 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Salbutamol, a well-known bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various analytical and research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salbutamon-d9 Hydrochloride involves several steps, starting from substituted acetophenones. One common method includes the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate. The resulting compound undergoes bromination and subsequent reactions with N-(tert-butyl)benzylamine, followed by catalytic hydrogenation to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Salbutamon-d9 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Salbutamon-d9 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Salbutamol and its metabolites.

    Biology: Employed in metabolic studies to trace the pathways and interactions of Salbutamol in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Salbutamol.

    Industry: Applied in the development and quality control of pharmaceutical products containing Salbutamol

Mechanism of Action

Salbutamon-d9 Hydrochloride, like Salbutamol, acts as a selective beta2-adrenergic receptor agonist. It binds to beta2 receptors on airway smooth muscle cells, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and bronchodilation, providing relief from bronchospasm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Salbutamon-d9 Hydrochloride is unique due to its stable isotope labeling, which allows for precise analytical and research applications. The presence of deuterium atoms enhances its stability and provides distinct advantages in tracing and quantification studies compared to its non-labeled counterparts .

Properties

Molecular Formula

C13H20ClNO3

Molecular Weight

282.81 g/mol

IUPAC Name

2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H/i1D3,2D3,3D3;

InChI Key

OFWSQQUAGFEQOV-KYRNGWDOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(=O)C1=CC(=C(C=C1)O)CO.Cl

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl

Origin of Product

United States

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